7-Didemethyl Minocycline

Catalog No.
S3433223
CAS No.
5679-00-5
M.F
C21H23N3O7
M. Wt
429.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Didemethyl Minocycline

CAS Number

5679-00-5

Product Name

7-Didemethyl Minocycline

IUPAC Name

(4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

InChI

InChI=1S/C21H23N3O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t7-,9-,15-,21-/m0/s1

InChI Key

KUCXSQAEZLTFDE-UVPAEMEASA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N

Anti-inflammatory and Neuroprotective Properties

Studies suggest that 7-DMM may possess anti-inflammatory and neuroprotective properties, potentially beneficial in various neurological disorders.

  • Microglial Modulation: Research indicates 7-DMM's ability to modulate microglial activity, immune cells in the central nervous system (CNS) []. Microglial overactivation contributes to neuroinflammation, a hallmark of several neurodegenerative diseases. 7-DMM's potential to regulate microglia suggests its possible role in mitigating neuroinflammation [].
  • Neuroprotection in Animal Models: Studies in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, have shown promising results with 7-DMM administration. It has demonstrated neuroprotective effects by reducing neuronal damage and improving behavioral outcomes [, ].

7-Didemethyl Minocycline is a derivative of Minocycline, a well-known tetracycline antibiotic. The molecular formula for 7-Didemethyl Minocycline is C21H25N3O6C_{21}H_{25}N_3O_6, and it possesses a molar mass of approximately 401.45 g/mol. This compound is characterized by the absence of two methyl groups at the 7-position of the Minocycline structure, which impacts its biological properties and activity.

Minocycline itself is recognized for its broad-spectrum antibacterial properties, primarily effective against Gram-positive and Gram-negative bacteria. It operates by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, thus preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site . The modification in 7-Didemethyl Minocycline may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound.

  • Potential mechanisms: Like minocycline, 7-DMM might inhibit bacterial protein synthesis by binding to ribosomes. Additionally, research suggests it may possess anti-inflammatory and neuroprotective properties, but the exact mechanisms underlying these effects remain under investigation.
  • No comprehensive data on the safety profile of 7-DMM is currently available. Minocycline, its parent compound, can cause side effects like dizziness, nausea, and skin discoloration []. Considering the structural similarity, 7-DMM might share some of these hazards. Further research is needed to establish a complete safety profile.
, similar to other tetracyclines. Key reactions include:

  • Oxidation: Under specific conditions, 7-Didemethyl Minocycline can be oxidized to form other derivatives that may exhibit different biological activities.
  • Reduction: This compound can also participate in reduction reactions, which may lead to the formation of more stable or less active forms.
  • Substitution Reactions: The functional groups present in 7-Didemethyl Minocycline allow for substitution reactions that can modify its pharmacological properties.

These reactions are essential for understanding the compound's stability, reactivity, and potential applications in medicinal chemistry.

The synthesis of 7-Didemethyl Minocycline can be approached through several methodologies:

  • Chemical Modification: Starting from Minocycline, chemical modification techniques such as demethylation can be employed to remove the methyl groups at the 7-position.
  • Total Synthesis: A complete synthetic route may involve constructing the tetracycline core followed by selective functional group modifications.
  • Biotransformation: Utilizing microbial or enzymatic systems to selectively modify Minocycline into its didemethylated form could provide a more environmentally friendly synthesis route.

Specific protocols for these methods are detailed in chemical literature and databases .

7-Didemethyl Minocycline holds potential applications in various fields:

  • Antibiotic Research: As a derivative of an established antibiotic, it could be investigated for enhanced activity against resistant bacterial strains.
  • Pharmaceutical Development: Its unique structure may lead to new formulations with improved pharmacokinetics or reduced side effects compared to traditional tetracyclines.
  • Neuroprotective Studies: Given the neuroprotective properties associated with tetracyclines, this compound could be explored in models of neurodegenerative diseases.

Interaction studies involving 7-Didemethyl Minocycline would focus on its pharmacokinetic interactions with other drugs and its effects on biological systems. Potential areas include:

  • Drug-Drug Interactions: Investigating how this compound interacts with other antibiotics or medications could reveal important information about combined therapies.
  • Mechanisms of Action: Understanding how 7-Didemethyl Minocycline affects cellular pathways can provide insights into its therapeutic potential beyond antibacterial activity.

These studies are crucial for determining safe and effective use in clinical settings.

Several compounds share structural similarities with 7-Didemethyl Minocycline. Notable examples include:

  • Minocycline: The parent compound known for broad-spectrum antibiotic activity.
  • Doxycycline: Another tetracycline antibiotic with similar mechanisms but differing pharmacokinetics.
  • Tetracycline: The original member of the tetracycline class with a broader historical use but lower efficacy against resistant strains.
CompoundStructure DifferenceUnique Properties
7-Didemethyl MinocyclineTwo methyl groups removed from position 7Potentially altered antibacterial activity
MinocyclineFull methylation at position 7Broad-spectrum antibiotic
DoxycyclineDifferent substitution patternBetter absorption and longer half-life
TetracyclineOriginal tetracycline structureLess effective against resistant strains

The uniqueness of 7-Didemethyl Minocycline lies in its specific structural modifications that may confer distinct biological activities or therapeutic advantages over traditional tetracyclines. Further research is necessary to elucidate these differences fully.

XLogP3

-1.4

Dates

Modify: 2024-04-14

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